Superior Sleep Maintenance vs. Zolpidem: 81-Minute Increase in Nocturnal Sleep Duration
In a randomized, triple-blind, placebo-controlled trial of older adults with Alzheimer's disease and insomnia (mean age 80.5 years), zopiclone (7.5 mg/day) produced an 81-minute increase in Main Nocturnal Sleep Duration (MNSD) compared to placebo, as measured by 14-day actigraphic recording [1]. In contrast, zolpidem (10 mg/day) yielded no significant difference in MNSD relative to placebo, despite a significant 22-minute reduction in Wake After Sleep Onset (WASO) [1]. This represents a clinically and statistically meaningful differentiation in sleep maintenance efficacy under identical trial conditions.
| Evidence Dimension | Change in Main Nocturnal Sleep Duration (MNSD) vs. Placebo |
|---|---|
| Target Compound Data | Zopiclone 7.5 mg: +81 min increase (95% CI: -0.8 to 163.2) |
| Comparator Or Baseline | Zolpidem 10 mg: No significant difference vs. placebo |
| Quantified Difference | Zopiclone demonstrates measurable sleep duration prolongation; zolpidem does not achieve statistical significance for MNSD |
| Conditions | Randomized, triple-blind, placebo-controlled trial; n=62 AD patients with insomnia; 14-day actigraphic recording; doses: zopiclone 7.5 mg/day, zolpidem 10 mg/day |
Why This Matters
Procurement for studies requiring sleep maintenance endpoints should prioritize zopiclone over zolpidem based on this direct comparative evidence.
- [1] Louzada LL, Machado FV, Quintas JL, et al. The efficacy and safety of zolpidem and zopiclone to treat insomnia in Alzheimer's disease: a randomized, triple-blind, placebo-controlled trial. Neuropsychopharmacology. 2022;47(3):689-697. View Source
